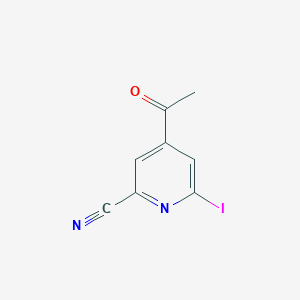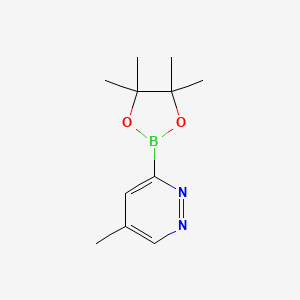
4-Acetyl-6-iodopyridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetyl-6-iodopyridine-2-carbonitrile is a chemical compound with the molecular formula C8H5IN2O and a molecular weight of 272.04 g/mol . This compound is part of the pyridine family, which is known for its wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-acetylpyridine with iodine and a suitable nitrile source under controlled conditions . The reaction conditions often require the use of a catalyst and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: Industrial production of 4-Acetyl-6-iodopyridine-2-carbonitrile may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and environmental safety. The use of advanced catalytic systems and automated reactors can enhance the production rate and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Acetyl-6-iodopyridine-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
4-Acetyl-6-iodopyridine-2-carbonitrile has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Acetyl-6-iodopyridine-2-carbonitrile depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their effects. For example, the compound may inhibit specific enzymes involved in disease pathways or modulate receptor activity to produce therapeutic outcomes .
Vergleich Mit ähnlichen Verbindungen
4-Acetylpyridine: Lacks the iodine and cyano groups, making it less reactive in certain chemical reactions.
6-Iodopyridine-2-carbonitrile: Lacks the acetyl group, which may affect its biological activity and chemical reactivity.
4-Acetyl-2,6-diiodopyridine: Contains an additional iodine atom, which can influence its reactivity and applications.
Uniqueness: 4-Acetyl-6-iodopyridine-2-carbonitrile is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its iodine and cyano groups provide sites for further functionalization, making it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C8H5IN2O |
|---|---|
Molekulargewicht |
272.04 g/mol |
IUPAC-Name |
4-acetyl-6-iodopyridine-2-carbonitrile |
InChI |
InChI=1S/C8H5IN2O/c1-5(12)6-2-7(4-10)11-8(9)3-6/h2-3H,1H3 |
InChI-Schlüssel |
SIMCIDZIHIHPIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=NC(=C1)I)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Chloromethyl)-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one](/img/structure/B14846404.png)













